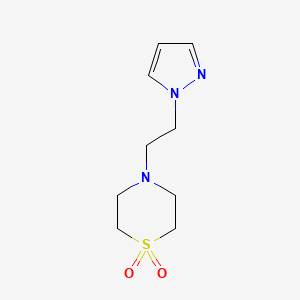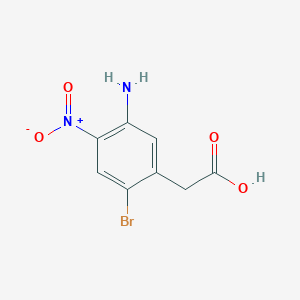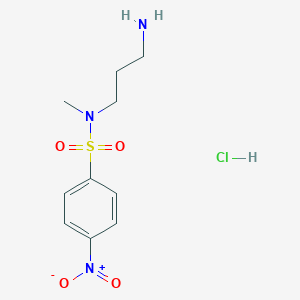
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with significant implications in various fields of science, particularly in chemistry and biology. As a complex molecule, it exhibits interesting structural features and reactivity patterns that make it a subject of study in synthetic chemistry and potential therapeutic research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can be achieved through multiple steps, typically starting with the preparation of the core pyrrolidine ring, followed by the introduction of the bromopyridinyl group. Reactions often involve the use of coupling reagents like EDCI or DCC for ester formation, and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production scale-up involves optimization of reaction conditions, solvent systems, and purification methods to achieve high yields and purity. Employing continuous flow reactors may also enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate undergoes various reactions including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution reactions: Often carried out under nucleophilic conditions using reagents such as sodium azide or sodium hydride.
Oxidation reactions: Typically performed using oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).
Reduction reactions: Involve reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions vary depending on the specific functional group being targeted. For example, oxidation may convert an alcohol group into a carbonyl compound, while substitution reactions may introduce new substituents on the pyrrolidine or pyridinyl rings.
科学的研究の応用
Chemistry: This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the construction of diverse molecular architectures.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting effects on certain biological pathways or receptors.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: In the chemical industry, it could be used as an intermediate in the production of other valuable compounds.
作用機序
The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. These may include:
Enzymatic inhibition or activation: By binding to enzyme active sites or allosteric sites, altering their activity.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
類似化合物との比較
1-(Pyrrolidin-1-yl)-2-methylprop-2-en-1-yl acetate
3-Bromopyridin-2-yl acetate
Pyrrolidine derivatives with various substituents
This compound’s distinct chemical nature makes it a valuable subject for ongoing research in synthetic chemistry and applied sciences. How do you feel about diving into such detailed chemistry topics?
特性
IUPAC Name |
[1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-10(19)22-15(2,3)14(20)18-8-6-11(9-18)21-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJNFJQRMPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)


![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)
![2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile](/img/structure/B2454534.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)


